molecular formula C14H18O2 B8346120 Ethyl 5-phenyl-3-methyl-2-pentenoate CAS No. 70319-43-6

Ethyl 5-phenyl-3-methyl-2-pentenoate

Cat. No.: B8346120
CAS No.: 70319-43-6
M. Wt: 218.29 g/mol
InChI Key: ZOVILSKYYXJJFU-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-methyl-2-pentenoate is an α,β-unsaturated ester characterized by a conjugated double bond at the 2-position, a methyl substituent at the 3-position, and a phenyl group at the terminal carbon of the pentenoate chain. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol (Table 3, ). The compound exhibits moderate volatility (boiling point ~245°C) and high solubility in organic solvents like ethanol, making it valuable in synthetic organic chemistry and fragrance applications. Its structure enables participation in conjugate addition reactions and Diels-Alder cycloadditions, which are critical in pharmaceutical and polymer synthesis.

Properties

CAS No.

70319-43-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 3-methyl-5-phenylpent-2-enoate

InChI

InChI=1S/C14H18O2/c1-3-16-14(15)11-12(2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

ZOVILSKYYXJJFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-phenyl-3-methyl-2-pentenoate belongs to a broader class of α,β-unsaturated esters. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and reactivity.

Structural Analogues

Ethyl 4-phenyl-2-pentenoate Structure: Lacks the 3-methyl group but retains the phenyl substituent at the 4-position. Molecular Weight: 202.25 g/mol (vs. 216.28 g/mol for the target compound). Boiling Point: ~230°C (lower due to reduced steric bulk and weaker intermolecular forces). Reactivity: Less steric hindrance at the β-position facilitates faster nucleophilic additions but reduces thermal stability compared to the 3-methyl-substituted analogue .

Ethyl 3-methyl-2-pentenoate Structure: Contains a methyl group at the 3-position but lacks the phenyl substituent. Molecular Weight: 142.20 g/mol. Boiling Point: ~195°C (significantly lower due to absence of aromatic π-π interactions). Solubility: Moderate in ethanol, contrasting with the high solubility of the phenyl-bearing compound .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Structure: Features a triple bond (pent-2-ynoate) and diphenyl/ethoxycarbonyloxy groups. Reactivity: The triple bond enhances electrophilicity but reduces stability under acidic conditions. The diphenyl groups increase molecular rigidity, favoring crystalline packing (as shown in X-ray diffraction studies) .

Physicochemical Properties

Table 1 summarizes key data for this compound and analogues:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Ethanol Key Structural Feature
This compound 216.28 245 High 3-methyl, 5-phenyl
Ethyl 4-phenyl-2-pentenoate 202.25 230 Moderate 4-phenyl
Ethyl 3-methyl-2-pentenoate 142.20 195 Moderate 3-methyl
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate 382.42 310 (decomposes) Low Triple bond, diphenyl groups

Key Observations :

  • The phenyl group in this compound elevates boiling point and solubility compared to non-aromatic esters due to enhanced van der Waals forces and π-π stacking .
  • The 3-methyl group introduces steric hindrance, slowing reaction kinetics but improving thermal stability .

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